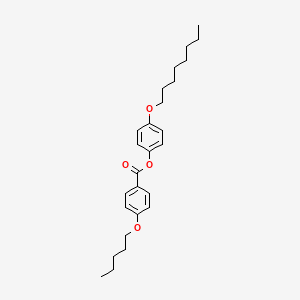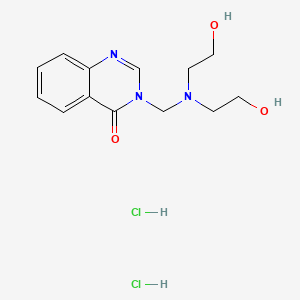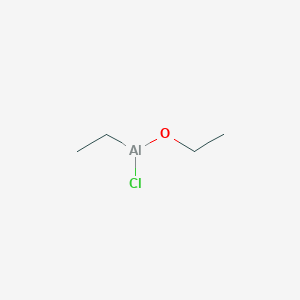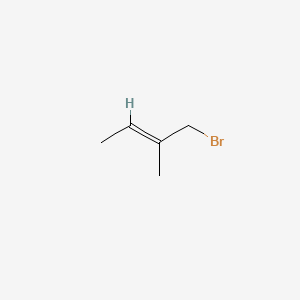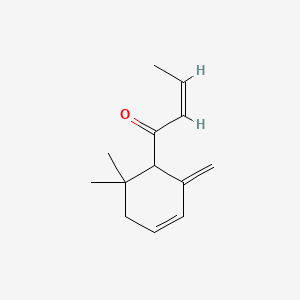
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is an organic compound characterized by a cyclohexene ring with a dimethyl substitution and a butenone side chain. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves the condensation of citral with pentane-2-one, followed by cyclization and hydrogenation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of perfumes and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanol: Another compound with a similar cyclohexene ring structure but different functional groups.
1-(2,6,6-Trimethylcyclohexyl)-hexane-3-ol: A compound used in perfumery with a similar cyclohexyl structure but different side chains.
Uniqueness
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is unique due to its specific combination of a dimethyl-substituted cyclohexene ring and a butenone side chain. This structure imparts distinct aromatic properties and reactivity, making it valuable in various applications, particularly in the fragrance and flavor industries.
Properties
CAS No. |
57020-37-8 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5- |
InChI Key |
NTFPXECSILEYKG-ALCCZGGFSA-N |
Isomeric SMILES |
C/C=C\C(=O)C1C(=C)C=CCC1(C)C |
Canonical SMILES |
CC=CC(=O)C1C(=C)C=CCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


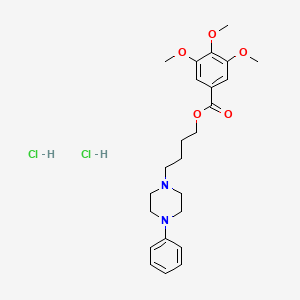
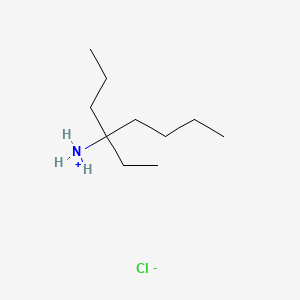
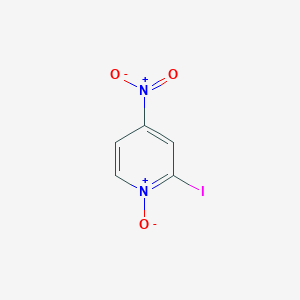
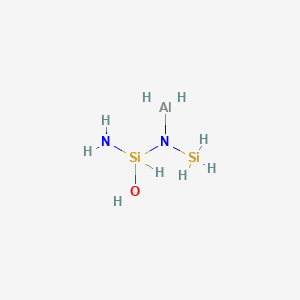
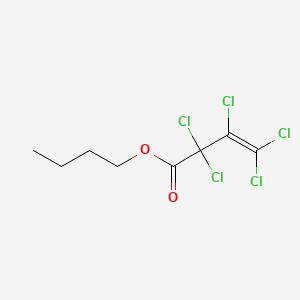

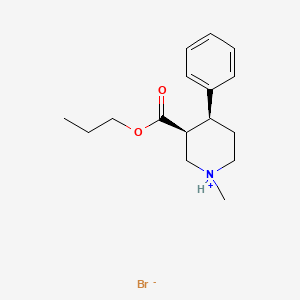
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
